molecular formula C8H7ClO3 B098976 3-Chloromandelic acid CAS No. 16273-37-3

3-Chloromandelic acid

Cat. No. B098976
CAS RN: 16273-37-3
M. Wt: 186.59 g/mol
InChI Key: SAMVPMGKGGLIPF-UHFFFAOYSA-N
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Description

3-Chloromandelic acid (3-ClMA) is a chiral compound that has been the subject of various studies due to its significance in the pharmaceutical industry and its interesting properties as a racemic compound-forming system. The compound exhibits polymorphism, which means it can exist in multiple crystalline forms, and this characteristic has implications for its solubility and melting behavior .

Synthesis Analysis

The synthesis of 3-ClMA has been explored through different methods, including enzymatic hydrocyanation and chemoenzymatic procedures. These methods aim to produce enantiomerically pure forms of chloromandelic acid, which are valuable as intermediates in pharmaceutical synthesis, such as for the anti-thrombotic agent clopidogrel . The resolution of racemic 3-ClMA using various resolving agents has also been investigated to obtain enantiopure compounds .

Molecular Structure Analysis

The molecular structure of 3-ClMA has been studied using techniques such as powder X-ray diffractometry, which helps in identifying the crystalline forms of the racemate and pure enantiomers . The existence of isostructural polymorphs of 3-ClMA has been reported, where the polymorphs differ only in crystal symmetry and not significantly in molecular position or conformation within the crystalline lattice .

Chemical Reactions Analysis

3-ClMA participates in various chemical reactions, including those involved in its synthesis and resolution. The compound's reactivity is influenced by its solid-state nature and the presence of polymorphism. The resolution process often involves the formation of diastereomeric salts, which can be separated based on their differing solubilities .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-ClMA, such as its melting point and solubility, are influenced by its polymorphic nature. The binary melting point phase diagram and ternary solubility phase diagrams have been constructed to understand these properties better. The solubility of 3-ClMA is highly temperature-dependent and varies with the solvent used. The phase behavior of the compound is complex due to the existence of polymorphism and the formation of racemic compounds . The UNIQUAC model has been utilized to predict the solubility of various compositions of enantiomers at different temperatures, showing good agreement with experimental data .

Scientific Research Applications

Phase Diagrams and Solubility

  • 3-Chloromandelic acid (3-ClMA) has been identified as a racemic compound in enantiomeric systems, with studies focusing on its binary fusion diagram and ternary solubility phase diagrams in various solvent systems, such as water and isopropanol. This research is crucial for understanding the solubility and thermal behavior of 3-ClMA, which is significant for its application in chemical engineering and pharmaceutical synthesis (Zhang, Ray, & Rohani, 2009) (Minh, von Langermann, Lorenz, & Seidel-Morgenstern, 2010).

Enantioseparation and Chromatography

  • The enantiomeric separation of 3-ClMA and its derivatives using supercritical fluid chromatography has been explored. This separation is important for the pharmaceutical industry, where the enantiomeric purity of compounds can significantly affect drug efficacy and safety (Ding, Zhang, Dai, & Lin, 2018).

Biocatalytic Production

  • Biocatalysis has been utilized for the efficient production of (R)-o-chloromandelic acid, a key precursor in the synthesis of certain cardiovascular drugs. Nitrilases are highlighted for their role in achieving high enantioselectivity and yield in the production of this acid (Zhang, Zhang, Li, Yu, Zheng, & Xu, 2012).

Optical Resolution and Crystal Structure Analysis

  • Research into the optical resolution of 3-ClMA has been conducted, emphasizing the importance of solvent type, resolving agent, and filtration temperature. This process is critical for obtaining enantiomerically pure forms of the acid, which is important for its applications in the synthesis of pharmaceutical compounds (Wang, Ao, Peng, & Feng, 2021).

Polymorphism and Crystal Engineering

Safety And Hazards

3-Chloromandelic acid can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Based on the achieved understanding, a future task is the development of an efficient approach to separate the (S)‐ and ®‐enantiomers of 3‐ClMA . The acquired knowledge regarding the TPD and polymorphism will be useful to design and optimize a selective crystallization process .

properties

IUPAC Name

2-(3-chlorophenyl)-2-hydroxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7ClO3/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAMVPMGKGGLIPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801314787
Record name 3-Chloromandelic acid
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Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloromandelic acid

CAS RN

16273-37-3
Record name 3-Chloromandelic acid
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Record name 3-Chlorophenylglycolic acid
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Record name 16273-37-3
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Record name 3-Chloromandelic acid
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Record name 3-chlorophenylglycolic acid
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Synthesis routes and methods

Procedure details

A mixture of 158 g of 3-chlorobenzaldehyde, 111.6 g of trimethylsilylnitrile and a catalytic amount of zinc iodide was heated at 90° C. for 2 hours, with stirring. The reaction mixture was ice-cooled, and 350 ml of concentrated aqueous hydrochloric acid were added to it. The resulting mixture was then heated under reflux for one hour, after which it was mixed with water and with ethyl acetate. The ethyl acetate layer was separated and mixed with a 30% w/v aqueous solution of sodium hydroxide. The aqueous layer was separated, washed three times with ethyl acetate and then acidified with concentrated aqueous hydrochloric acid, after which it was extracted with ethyl acetate. The extract was washed with water and dried over anhydrous sodium sulfate. The solvent was then removed by distillation under reduced pressure, to give 172 g of the title compound as crystals, melting at between 110° C. and 114° C.
Quantity
158 g
Type
reactant
Reaction Step One
[Compound]
Name
trimethylsilylnitrile
Quantity
111.6 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
157
Citations
SJ Coles, TL Threlfall, GJ Tizzard - Crystal growth & design, 2014 - ACS Publications
… , this is the only case of a phase transition being associated with the phenomenon of isostructural polymorphism and herein we present another case: that of 3-chloromandelic acid. …
Number of citations: 41 pubs.acs.org
Y Zhang, A Ray, S Rohani - Chemical Engineering Science, 2009 - Elsevier
The identification of racemic species of enantiomeric 3-chloromandelic acid (3-ClMA) as well as ternary solubility measurement in a mixture of water and isopropanol (IPA) was studied …
Number of citations: 29 www.sciencedirect.com
T Le Minh, J Von Langermann, H Lorenz… - Journal of …, 2010 - Wiley Online Library
… A systematic study of binary melting point and ternary solubility phase diagrams of the enantiomeric 3-chloromandelic acid (3-ClMA) system was performed under consideration of …
Number of citations: 29 onlinelibrary.wiley.com
J Wang, Q Ao, Y Peng, C Feng - Chirality, 2021 - Wiley Online Library
An optical resolution of 3‐chloromandelic acid (3‐ClMA) using threo‐(1S,2S)‐2‐amino‐l‐p‐nitrophenyl‐1,3‐propanediol ([S,S]‐SA) as a resolving agent was presented. The effects of …
Number of citations: 4 onlinelibrary.wiley.com
J von Langermann, E Temmel… - Journal of Chemical & …, 2015 - ACS Publications
… Another major example is 3-chloromandelic acid that exhibits different polymorphic forms for the racemic mixture and enantiomer. (20-22) These polymorphs can be transformed into …
Number of citations: 10 pubs.acs.org
J Ding, M Zhang, H Dai, C Lin - Chirality, 2018 - Wiley Online Library
… (mandelic acid, 2-chloromandelic acid, 3-chloromandelic acid, 4-chloromandelic acid, 4-… , ethanol, and isopropanol, except 3-chloromandelic acid. The separation factor and the …
Number of citations: 11 onlinelibrary.wiley.com
X Zheng, T Tang, L Li, LW Xu… - Magnetic Resonance …, 2022 - Wiley Online Library
… With regard to the electron-withdrawing group (F and Cl) meta-substituted MAs, Anti-(R, Rs) revealed similar discrimination to 3-chloromandelic acid and larger differention to 3,5-…
RK Hylton, GJ Tizzard, TL Threlfall… - Journal of the …, 2015 - ACS Publications
… The computed crystal energy landscape of 3-chloromandelic acid, which has at least two enantiopure and three racemic crystal polymorphs, reveals that there are many more possible …
Number of citations: 61 pubs.acs.org
J Wang, Y Peng - Molecules, 2021 - mdpi.com
… Five halogenated mandelic acids, 2-chloromandelic acid (2-ClMA), 3-chloromandelic acid (3… excess (%ee) of (R)-3-chloromandelic acid was 63%ee All five halogenated mandelic acids …
Number of citations: 5 www.mdpi.com
ET Yamamura, S Kita - Bioscience, Biotechnology, and …, 2019 - academic.oup.com
… Racemic 3-chloromandelic acid methyl ester, racemic 4-chloromandelic acid methyl ester, … by esterification with methanol from racemic 3-chloromandelic acid, racemic 4-chloromandelic …
Number of citations: 3 academic.oup.com

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